Norgalanthamine

Übersicht

Beschreibung

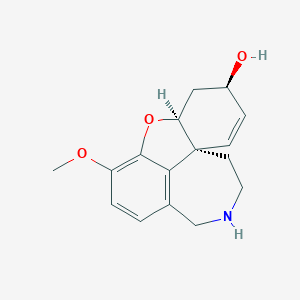

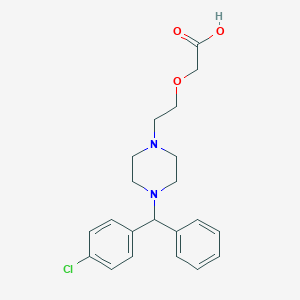

Norgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. This compound has garnered attention for its potential biological activities, including hair growth promotion and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Norgalanthamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese verschiedener Derivate und Analoga für Forschungszwecke verwendet.

Medizin: Forschungsergebnisse haben potenzielle neuroprotektive Wirkungen gezeigt, was es zu einem Kandidaten für Studien im Zusammenhang mit neurodegenerativen Erkrankungen macht.

5. Wirkmechanismus

Norgalanthamin übt seine Wirkungen über mehrere molekulare Pfade aus:

Aktivierung des ERK 1/2-Signalwegs: Norgalanthamin erhöht die Phosphorylierung der extrazellulären signalregulierten Kinase (ERK) 1/2, was die Zellproliferation fördert.

PI3K/AKT-Signalweg: Es aktiviert den Phosphatidylinositol-3-Kinase (PI3K)/AKT-Signalweg, was zu erhöhtem Zellüberleben und -wachstum führt.

Wnt/β-Catenin-Signalweg: Norgalanthamin verstärkt die nukleäre Translokation von β-Catenin, die für die Zelldifferenzierung und -proliferation entscheidend ist.

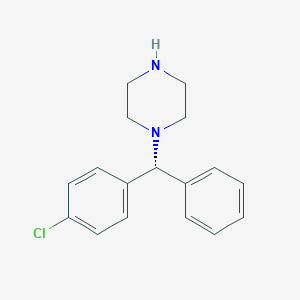

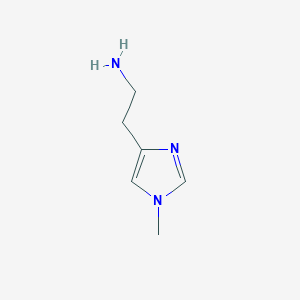

Ähnliche Verbindungen:

Galanthamin: Ein bekannter Acetylcholinesterase-Inhibitor, der bei der Alzheimer-Behandlung eingesetzt wird.

Lycorin: Ein weiteres Alkaloid der Amaryllidaceae mit antiviralen und Antitumor-Eigenschaften.

Epinorgalanthamin: Ein Derivat von Norgalanthamin mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit: Norgalanthamin ist einzigartig aufgrund seiner spezifischen Aktivierung mehrerer Signalwege, die zu seinen vielfältigen biologischen Wirkungen beitragen. Seine Fähigkeit, das Haarwachstum zu fördern und potenzielle neuroprotektive Eigenschaften, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Norgalanthamine, also known as N-Desmethyl Galanthamine, primarily targets dermal papilla cells (DPCs) . DPCs are the key dermal component of the hair follicle and directly regulate the hair cycle via interaction with hair germ cells .

Mode of Action

This compound interacts with its targets, the DPCs, by triggering anagen-activating signaling pathways . It significantly increases the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 at a concentration that also induces DPC proliferation . Furthermore, it increases the phosphorylation of AKT , which is followed by an increase in glycogen synthase kinase 3β phosphorylation and nuclear translocation of β-catenin .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the anagen phase of the hair cycle in DPCs via activation of the ERK 1/2 , PI3K/AKT , and Wnt/β-catenin pathways . These pathways are known to be associated with the transition from telogen to anagen in the hair cycle .

Pharmacokinetics

Its parent compound, galanthamine, is known to be about90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes

Result of Action

The action of this compound results in the promotion of hair growth. It has been shown to increase hair-fiber length in cultured rat vibrissa follicles and increase DPC proliferation . The activation of the ERK 1/2, PI3K/AKT, and Wnt/β-catenin pathways by this compound leads to the stimulation of the anagen phase of the hair cycle in DPCs .

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norgalanthamine can be synthesized through the demethylation of galanthamine. The process involves the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification. Plants like Leucojum aestivum and Narcissus species are commonly used for the extraction of galanthamine, which is then converted to this compound through demethylation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norgalanthamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Norgalanthamin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Norgalanthamin in seine reduzierten Formen umwandeln.

Substitution: Norgalanthamin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Die Bedingungen variieren je nach dem eingeführten Substituenten, aber gängige Reagenzien umfassen Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Norgalanthaminoxide ergeben, während die Reduktion reduzierte Derivate von Norgalanthamin erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Lycorine: Another Amaryllidaceae alkaloid with antiviral and antitumor properties.

Epinorgalanthamine: A derivative of this compound with similar biological activities.

Uniqueness: this compound is unique due to its specific activation of multiple signaling pathways, which contribute to its diverse biological effects. Its ability to promote hair growth and potential neuroprotective properties distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXQQSTVOSFSMO-RBOXIYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-74-6 | |

| Record name | Norgalanthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

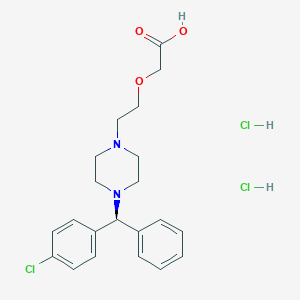

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)